Ezlopitant

Übersicht

Beschreibung

Ezlopitant, also known by its code name CJ-11,974, is a neurokinin 1 receptor antagonist. It has been studied for its potential antiemetic and antinociceptive effects. Initially developed by Pfizer, it was investigated for the treatment of irritable bowel syndrome but appears to have been discontinued .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ezlopitant wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Chinuclidin-Kernstruktur beinhalten. Die Synthese umfasst in der Regel die folgenden Schritte:

- Bildung des Chinuclidin-Ringsystems.

- Einführung der Diphenylmethylgruppe.

- Anlagerung der 5-Isopropyl-2-Methoxybenzyl-Gruppe.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Steuerung der Temperatur, des Drucks und der Reaktionszeit sowie die Verwendung geeigneter Lösungsmittel und Katalysatoren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ezlopitant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Katalysiert durch Cytochrom-P450-Enzyme, was zur Bildung von Benzylalkohol- und Alken-Metaboliten führt.

Reduktion: Obwohl seltener, können Reduktionsreaktionen die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen oder am Chinuclidin-Stickstoff stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom-P450-Enzyme, Sauerstoff und NADPH.

Reduktion: Wasserstoffgas und Metallkatalysatoren.

Substitution: Halogenierungsmittel, Nucleophile und geeignete Lösungsmittel.

Hauptprodukte:

- Benzylalkohol

- Alken-Metaboliten

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics of Ezlopitant

This compound exhibits unique pharmacokinetic properties that influence its therapeutic applications. Studies have shown that it has high clearance rates and a moderate to high volume of distribution across various species, including rats, dogs, and monkeys. The terminal half-life varies significantly among species, ranging from 0.6 hours in guinea pigs to 7.7 hours in rats. Notably, oral bioavailability is species-dependent, with values as low as 0.2% in guinea pigs and up to 28% in dogs .

The compound is metabolized into two active metabolites—CJ-12 458 and CJ-12 764—which also contribute to its pharmacological effects. These metabolites can cross the blood-brain barrier, suggesting that both this compound and its metabolites may play significant roles in mediating central nervous system effects .

Effects on Substance Consumption

This compound has been studied for its impact on the consumption of addictive substances, particularly alcohol and sugar. Research indicates that this compound significantly reduces ethanol consumption in rodent models. In a study involving Long-Evans rats, this compound decreased appetitive responding for sucrose more effectively than for ethanol, suggesting a stronger influence on sweet solutions .

Key Findings:

- Ethanol Consumption: In rodent studies, this compound treatment resulted in a significant decrease in ethanol intake compared to control groups. However, the efficacy varied based on the species and specific experimental conditions .

- Sucrose Consumption: this compound was found to inhibit sucrose intake more potently than ethanol, indicating its potential application in treating compulsive eating behaviors associated with sugar addiction .

Clinical Applications

This compound's role as a neurokinin-1 receptor antagonist extends into clinical settings, particularly in preventing postoperative nausea and vomiting (PONV). Although much of the research focuses on other NK-1 receptor antagonists like aprepitant, this compound's mechanism suggests it could be beneficial in similar contexts.

Clinical Insights:

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Wirkmechanismus

Ezlopitant exerts its effects by antagonizing the neurokinin 1 receptor, which is a receptor for substance P. Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis. By blocking the neurokinin 1 receptor, this compound inhibits the binding of substance P, thereby reducing its physiological effects .

Vergleich Mit ähnlichen Verbindungen

- Maropitant: Another neurokinin 1 receptor antagonist with a tert-butyl group instead of an isopropyl group.

- Aprepitant: Used clinically for the prevention of chemotherapy-induced nausea and vomiting.

- Rolapitant: Known for its longer half-life and used for similar indications as aprepitant.

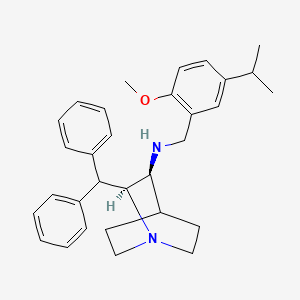

Uniqueness of Ezlopitant: this compound is unique due to its specific chemical structure, which includes a diphenylmethyl group and a 5-isopropyl-2-methoxybenzyl group. This structure contributes to its specific binding affinity and selectivity for the neurokinin 1 receptor .

Biologische Aktivität

Ezlopitant, a non-peptidic neurokinin-1 (NK1) receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the fields of obesity management and anti-emetic treatment. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, and case studies that illustrate its effects.

This compound exerts its effects primarily through the antagonism of NK1 receptors, which are involved in various physiological processes, including pain perception, mood regulation, and appetite control. The NK1 receptor is known to interact with substance P, a neuropeptide implicated in pain and stress responses. By blocking this receptor, this compound may modulate behaviors associated with reward and addiction.

Appetite Regulation

A study conducted on animal models demonstrated that this compound significantly reduces appetitive behaviors towards sucrose compared to ethanol. This suggests that the NK1 receptor plays a crucial role in the motivational aspects of both natural rewards and substances of abuse. Specifically, this compound decreased sucrose intake more effectively than it did for ethanol, indicating a potential application in treating obesity driven by sugar consumption .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied across various species. Key findings include:

- Bioavailability : Ranges from less than 0.2% in guinea pigs to 28% in dogs.

- Metabolism : this compound is metabolized into two active metabolites: CJ-12 458 and CJ-12 764, both of which can penetrate the cerebrospinal fluid (CSF), contributing to its central effects .

- Half-life : The terminal half-life varies significantly across species, from 0.6 hours in guinea pigs to 7.7 hours in rats .

| Parameter | Rat | Guinea Pig | Dog |

|---|---|---|---|

| Oral Bioavailability | 28% | <0.2% | 37% (unchanged drug) |

| Terminal Half-life | 7.7 h | 0.6 h | N/A |

| Active Metabolites | CJ-12 458 & CJ-12 764 | CJ-12 458 & CJ-12 764 | CJ-12 458 & CJ-12 764 |

Case Studies

This compound has been evaluated in various clinical settings:

- Irritable Bowel Syndrome (IBS) : A pilot study involving 14 IBS patients highlighted the compound's potential anti-emetic activity. Participants reported reduced nausea and improved overall satisfaction with their treatment regimen .

- Postoperative Nausea and Vomiting : As part of a broader investigation into NK1 receptor antagonists, this compound was included in studies assessing its efficacy against postoperative nausea and vomiting (PONV). Results indicated that it may be effective in reducing PONV when administered perioperatively .

Eigenschaften

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNMCDYOYIKVGB-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318557 | |

| Record name | Ezlopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147116-64-1 | |

| Record name | Ezlopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezlopitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezlopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZLOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.